molecular formula C13H11NO3 B14255000 Benzamide, 4-hydroxy-N-(2-hydroxyphenyl)- CAS No. 174412-29-4

Benzamide, 4-hydroxy-N-(2-hydroxyphenyl)-

Cat. No.: B14255000
CAS No.: 174412-29-4
M. Wt: 229.23 g/mol
InChI Key: OBOCNKZMVQJDDA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Benzamide, 4-hydroxy-N-(2-hydroxyphenyl)- can be synthesized from 4-aminophenol and salicylamide . The reaction involves the condensation of these two starting materials under specific conditions to form the desired product. The process typically requires a controlled environment with precise temperature and pH levels to ensure the successful formation of the compound.

Industrial Production Methods

In industrial settings, the production of Benzamide, 4-hydroxy-N-(2-hydroxyphenyl)- involves large-scale synthesis using similar starting materials and reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced techniques such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-hydroxy-N-(2-hydroxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary, often requiring specific solvents, temperatures, and catalysts to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of substituted benzamide compounds .

Scientific Research Applications

Benzamide, 4-hydroxy-N-(2-hydroxyphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, 4-hydroxy-N-(2-hydroxyphenyl)- involves its inhibition of ribonucleotide reductase small subunit M2 (RRM2). This inhibition disrupts the synthesis of deoxyribonucleotides, which are essential for DNA replication and repair. By inhibiting RRM2, the compound effectively reduces the synthesis of viral DNA, making it a potent antiviral agent .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-N-(4-hydroxyphenyl)benzamide
  • N-Hydroxybenzamide
  • 4,4’-Dihydroxybenzanilide

Uniqueness

Benzamide, 4-hydroxy-N-(2-hydroxyphenyl)- is unique due to its specific inhibitory action on RRM2, which is not commonly observed in other similar compounds. This unique mechanism makes it particularly valuable in antiviral research and therapeutic applications .

Properties

CAS No.

174412-29-4

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

4-hydroxy-N-(2-hydroxyphenyl)benzamide

InChI

InChI=1S/C13H11NO3/c15-10-7-5-9(6-8-10)13(17)14-11-3-1-2-4-12(11)16/h1-8,15-16H,(H,14,17)

InChI Key

OBOCNKZMVQJDDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)O)O

Origin of Product

United States

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